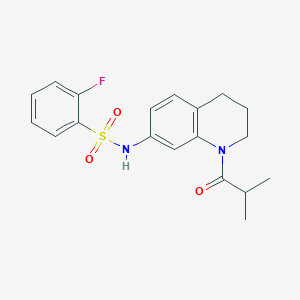

![molecular formula C27H29N3O2S B2699189 2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine CAS No. 477848-88-7](/img/structure/B2699189.png)

2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

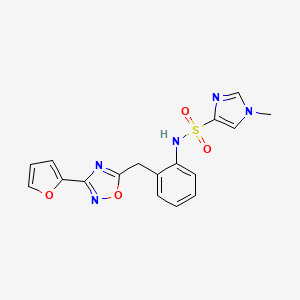

This compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring . The specific substitutions on this compound, such as the ethylbenzyl sulfanyl group and the dimethoxy-phenethyl group, could potentially give it unique properties, but without specific studies or data, it’s hard to say what those might be.

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a quinazoline core with various substitutions. These include an ethylbenzyl sulfanyl group, a dimethoxy group, and a phenethyl group . These groups are likely to influence the compound’s reactivity and properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfanyl group might be involved in redox reactions, while the dimethoxy group could potentially undergo reactions involving the cleavage of the ether bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfanyl group could potentially make the compound more polar and influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound's derivatives, including amino- and sulfanyl-derivatives of benzoquinazolinones, have been synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. These derivatives have shown potential in anticancer activity, particularly against HT29 and HCT116 cell lines, indicating the significance of these compounds in medicinal chemistry (Nowak et al., 2015).

Biological Activities

- Homobivalent dimers of quinazolinimines, structurally related to the queried compound, have been identified as novel inhibitors of cholinesterases, with significant selectivity toward butyrylcholinesterase. These findings suggest potential therapeutic applications in diseases related to cholinesterase dysfunction (Decker, 2006).

- Further research into quinazolinone derivatives has revealed compounds with moderate antitumor effects, highlighting their potential in cancer treatment protocols. Specific derivatives suppressed tumor growth by 50-60%, showcasing the therapeutic promise of these chemical entities (Markosyan et al., 2008).

Advanced Synthesis Techniques

- Studies have also focused on the development of novel synthesis methods for quinazolinone derivatives, offering a foundation for future pharmaceutical development and the exploration of new therapeutic agents. These synthesis methods are crucial for expanding the chemical diversity and biological applicability of quinazolinone-based compounds (Markosyan et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-ethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-(2-phenylethyl)quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2S/c1-4-19-10-12-21(13-11-19)18-33-27-29-23-17-25(32-3)24(31-2)16-22(23)26(28)30(27)15-14-20-8-6-5-7-9-20/h5-13,16-17,28H,4,14-15,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMFHDWWKPRRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CCC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-({2-[(2-morpholinoacetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2699109.png)

![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)

![6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2699117.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide](/img/structure/B2699118.png)

![2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile](/img/no-structure.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2699120.png)

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2699126.png)

![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)